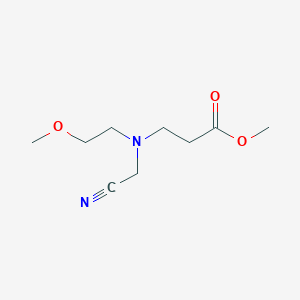
methyl N-cyanomethyl-N-(2-methoxy-ethyl)-3-aminopropionate
Cat. No. B8744296
M. Wt: 200.23 g/mol
InChI Key: ZCOLLGOATUZZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06743564B2
Procedure details


At 20 to 30° C., 11.4 g of methyl acrylate was added to 10.0 g of 2-methoxyethylamine, which was allowed to stand for 2 hours. Then 7.92 g of bromoacetonitrile was added to the reaction solution, which was heated at 70° C. for 20 hours. The reaction solution was diluted with ethyl acetate and the resulting solids were filtered off. Vacuum concentration yielded methyl N-cyanomethyl-N-(2-methoxy-ethyl)-3-aminopropionate.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH3:7][O:8][CH2:9][CH2:10][NH2:11].Br[CH2:13][C:14]#[N:15]>C(OCC)(=O)C>[C:14]([CH2:13][N:11]([CH2:10][CH2:9][O:8][CH3:7])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])#[N:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCN
|
Step Two
|
Name
|
|
|
Quantity
|
7.92 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solids were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Vacuum concentration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CN(CCC(=O)OC)CCOC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
